![molecular formula C11H18N2 B15092708 4-{2-[Ethyl(methyl)amino]ethyl}aniline](/img/structure/B15092708.png)
4-{2-[Ethyl(methyl)amino]ethyl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[Ethyl(methyl)amino]ethyl}aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an aniline group substituted with an ethyl(methyl)aminoethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[Ethyl(methyl)amino]ethyl}aniline typically involves the reaction of aniline with ethyl(methyl)aminoethyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of aniline attacks the electrophilic carbon of the ethyl(methyl)aminoethyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or ruthenium complexes, can also enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
4-{2-[Ethyl(methyl)amino]ethyl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-{2-[Ethyl(methyl)amino]ethyl}aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Mécanisme D'action
The mechanism of action of 4-{2-[Ethyl(methyl)amino]ethyl}aniline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aniline: The parent compound, which lacks the ethyl(methyl)aminoethyl side chain.
N-Methylaniline: Similar structure but with a methyl group instead of the ethyl(methyl)aminoethyl side chain.
N-Ethylaniline: Similar structure but with an ethyl group instead of the ethyl(methyl)aminoethyl side chain.
Uniqueness
4-{2-[Ethyl(methyl)amino]ethyl}aniline is unique due to the presence of both ethyl and methyl groups in its side chain, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H18N2 |
|---|---|
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
4-[2-[ethyl(methyl)amino]ethyl]aniline |
InChI |
InChI=1S/C11H18N2/c1-3-13(2)9-8-10-4-6-11(12)7-5-10/h4-7H,3,8-9,12H2,1-2H3 |
Clé InChI |
ZQVLMCKLNOXWQI-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)CCC1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-acetamido-2-[1-[3-acetamido-6-[1-[3-acetamido-6-[1-[3-acetamido-6-(5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl)oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B15092630.png)
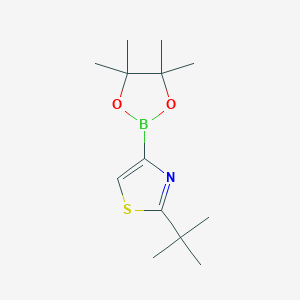
![Chloro[(S)-(-)-2,2'-bis[diphenylphosphino]-1,1'-binaphthyl][(S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate](/img/structure/B15092642.png)
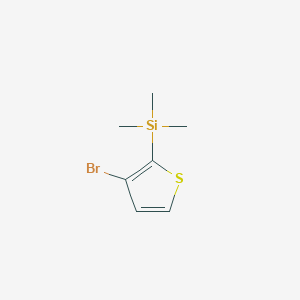
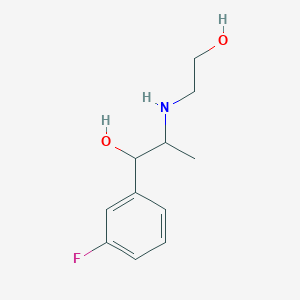
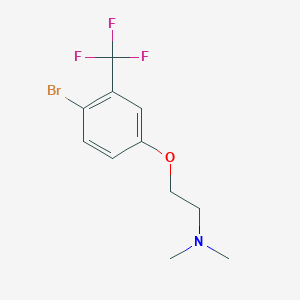
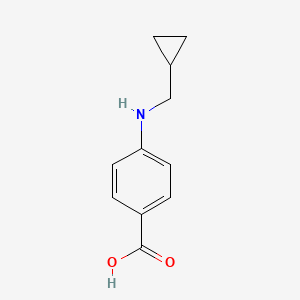
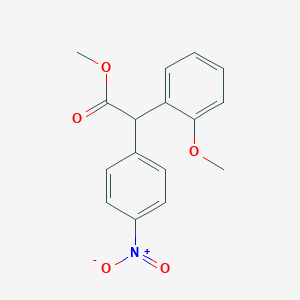
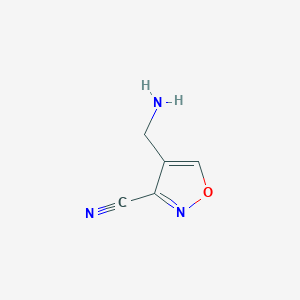
![N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninamide](/img/structure/B15092706.png)
![Benzoic acid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester](/img/structure/B15092713.png)
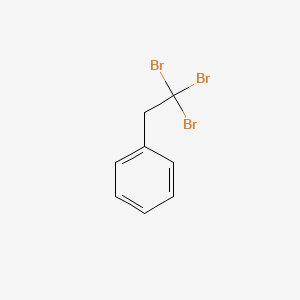

![1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B15092732.png)
